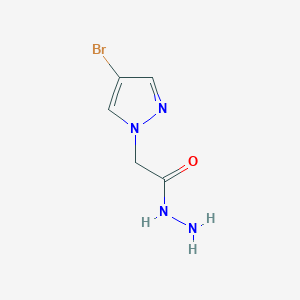
2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-1H-pyrazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C5H7BrN4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
作用機序
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Result of Action
It is suggested that the compound may have some antipromastigote activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 4-bromo-1H-pyrazole with ethyl chloroacetate to form ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. This intermediate is then treated with hydrazine hydrate to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Condensation Reactions: Typically involve aldehydes or ketones under acidic or basic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Condensation Reactions: Hydrazones and related compounds.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
科学的研究の応用
2-(4-Bromo-1H-pyrazol-1-yl)acetohydrazide has diverse applications in scientific research:
類似化合物との比較
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide.
2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile: Another derivative of 4-bromo-1H-pyrazole with different functional groups.
Uniqueness
This compound is unique due to its combination of a pyrazole ring with a hydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
生物活性
2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide is a compound derived from pyrazole, notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, along with research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula C5H7BrN4O and a molecular weight of approximately 246.09 g/mol. Its structure features a pyrazole ring substituted with a bromine atom and an acetohydrazide moiety, which may influence its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar pyrazole structures often demonstrate efficacy against various bacterial strains. For instance, derivatives of pyrazole have been documented to inhibit the growth of both gram-positive and gram-negative bacteria, suggesting that this compound could be further explored for its potential as an antimicrobial agent.
Anticancer Properties
The anticancer potential of this compound has been assessed through various in vitro studies. Similar compounds have shown promising results against several cancer cell lines:
These findings suggest that the compound could potentially inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The proposed mechanism of action for this compound involves interactions with biological targets through hydrogen bonding. It may inhibit specific enzymes or modulate receptor activity relevant to disease pathways, which could lead to therapeutic effects .
Case Studies
Several case studies have highlighted the biological efficacy of pyrazole derivatives, including:
- Study on Anticancer Activity : A recent study screened various pyrazole derivatives against multiple cancer cell lines, revealing that certain modifications significantly enhanced cytotoxicity .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of pyrazole derivatives, demonstrating effectiveness against resistant bacterial strains, emphasizing the need for further research into structural modifications to improve potency.
特性
IUPAC Name |
2-(4-bromopyrazol-1-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,7H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGIDVQQCCAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)NN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














